molecular formula C13H15BrN2O3S B13475851 tert-butyl N-[(3-bromophenyl)(cyanomethyl)oxo-lambda6-sulfanylidene]carbamate

tert-butyl N-[(3-bromophenyl)(cyanomethyl)oxo-lambda6-sulfanylidene]carbamate

Cat. No.: B13475851
M. Wt: 359.24 g/mol
InChI Key: FLUSBCXEKRMGKQ-UHFFFAOYSA-N
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Description

Tert-butyl N-[(3-bromophenyl)(cyanomethyl)oxo-lambda6-sulfanylidene]carbamate is a chemical compound that has garnered significant attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a tert-butyl carbamate group, a bromophenyl group, and a cyanomethyl group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(3-bromophenyl)(cyanomethyl)oxo-lambda6-sulfanylidene]carbamate typically involves the reaction of tert-butyl carbamate with 3-bromophenyl cyanomethyl sulfoxide under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(3-bromophenyl)(cyanomethyl)oxo-lambda6-sulfanylidene]carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used

Scientific Research Applications

Tert-butyl N-[(3-bromophenyl)(cyanomethyl)oxo-lambda6-sulfanylidene]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the synthesis of functional materials and polymers

Mechanism of Action

The mechanism of action of tert-butyl N-[(3-bromophenyl)(cyanomethyl)oxo-lambda6-sulfanylidene]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the bromophenyl and cyanomethyl groups allows for specific interactions with target proteins, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-(3-bromopropyl)carbamate
  • Tert-butyl N-(2,3-dihydroxypropyl)carbamate
  • Tert-butyl N-(3-hydroxypropyl)carbamate

Uniqueness

Tert-butyl N-[(3-bromophenyl)(cyanomethyl)oxo-lambda6-sulfanylidene]carbamate stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the bromophenyl group allows for specific interactions in biological systems, while the cyanomethyl group provides additional reactivity for chemical modifications .

Properties

Molecular Formula

C13H15BrN2O3S

Molecular Weight

359.24 g/mol

IUPAC Name

tert-butyl N-[(3-bromophenyl)-(cyanomethyl)-oxo-λ6-sulfanylidene]carbamate

InChI

InChI=1S/C13H15BrN2O3S/c1-13(2,3)19-12(17)16-20(18,8-7-15)11-6-4-5-10(14)9-11/h4-6,9H,8H2,1-3H3

InChI Key

FLUSBCXEKRMGKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N=S(=O)(CC#N)C1=CC(=CC=C1)Br

Origin of Product

United States

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